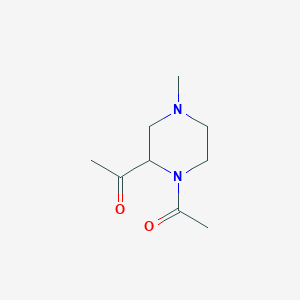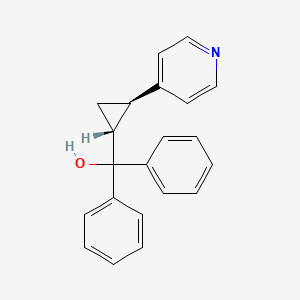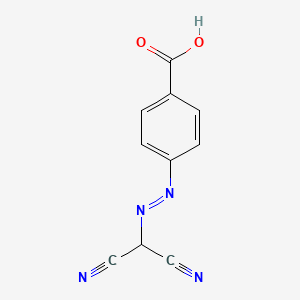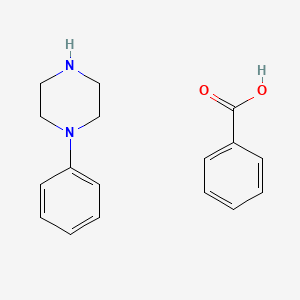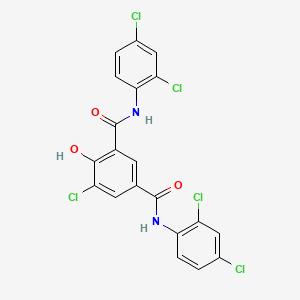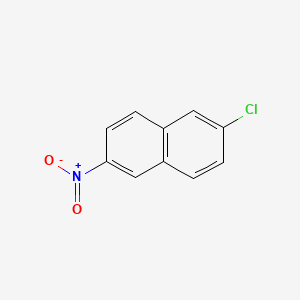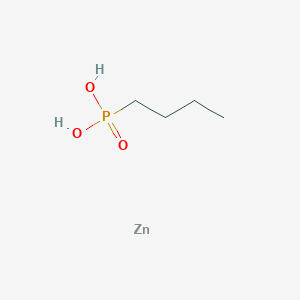
Butylphosphonic acid;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylphosphonic acid is an organic compound with the chemical formula C4H11O3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Butylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods often involve the reaction of zinc alkyls with tert-butylphosphonic acid in specific molar ratios .
Analyse Des Réactions Chimiques
Butylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc alkyls and other organometallic compounds. For example, the reaction of zinc alkyls with tert-butylphosphonic acid can produce tetra- and hexa-nuclear zinc phosphonates . The major products formed from these reactions are often characterized by their unique structural properties, as revealed through spectroscopic and analytical methods .
Applications De Recherche Scientifique
Butylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organometallic compounds. In biology, it has been studied for its effects on enzyme activity, such as its role as an activator or inhibitor of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa . In medicine, it is explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of butylphosphonic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator or inhibitor of certain enzymes, depending on its concentration . The molecular targets often include enzymes involved in metabolic pathways, and the compound’s effects are mediated through its binding to these enzymes, altering their activity .
Comparaison Avec Des Composés Similaires
Butylphosphonic acid can be compared with other similar compounds, such as methylphosphonic acid and ethylphosphonic acid. These compounds share the phosphonic acid group but differ in the alkyl group attached to the phosphorus atom. The uniqueness of butylphosphonic acid lies in its specific interactions and effects on enzymes, which can vary significantly from those of its analogs .
Similar compounds include:
- Methylphosphonic acid
- Ethylphosphonic acid
- Propylphosphonic acid
Each of these compounds has distinct properties and applications, making butylphosphonic acid a valuable compound in its own right.
Propriétés
Numéro CAS |
7598-57-4 |
|---|---|
Formule moléculaire |
C4H11O3PZn |
Poids moléculaire |
203.5 g/mol |
Nom IUPAC |
butylphosphonic acid;zinc |
InChI |
InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |
Clé InChI |
AMBARBAZCDYJIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



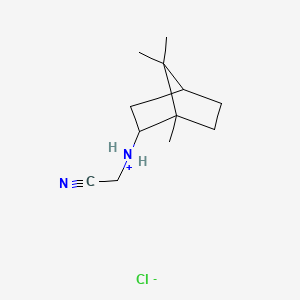
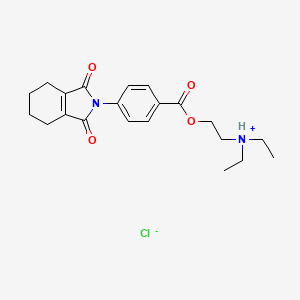
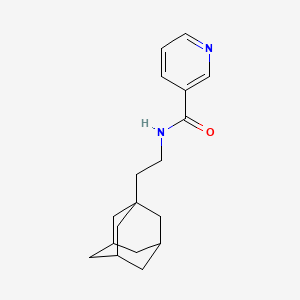

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
